molecular formula C7H9BrN2OS B2367958 [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone CAS No. 2172959-32-7

[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B2367958
CAS No.: 2172959-32-7
M. Wt: 249.13
InChI Key: QUXQUPUXKIUMSE-UHFFFAOYSA-N
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Description

[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone is an organosulfur compound that features a bromopyridine moiety attached to an imino-dimethyl-oxo-lambda6-sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 2,5-dibromopyridine with S,S-dimethylsulfoximine in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane. The reaction is carried out under an inert atmosphere, often using microwave irradiation to facilitate the process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfur atom in the oxo-lambda6-sulfane group can participate in redox reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the sulfur-containing moiety.

Scientific Research Applications

[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can facilitate binding to specific sites, while the sulfur-containing group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-bromopyridin-3-yl)imino]dimethyl-lambda6-sulfanone is unique due to the presence of both the bromopyridine and imino-dimethyl-oxo-lambda6-sulfane groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.

Properties

IUPAC Name

(5-bromopyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c1-12(2,11)10-7-3-6(8)4-9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXQUPUXKIUMSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC(=CN=C1)Br)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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